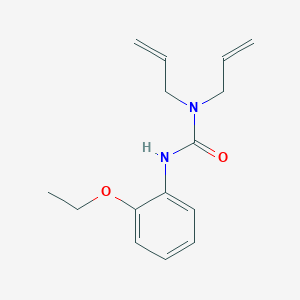![molecular formula C16H22F2N2O2S B5432510 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system and other physiological processes.
作用机制
The mechanism of action of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its selective toxicity towards noradrenergic neurons in the locus coeruleus. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized into a toxic metabolite that damages the neurons. The exact mechanism of this toxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus by this compound has been shown to have various biochemical and physiological effects. These effects include a decrease in norepinephrine levels in the brain, a decrease in heart rate variability, an increase in anxiety-like behavior, and a decrease in cognitive function. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
实验室实验的优点和局限性
The use of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine in scientific research has several advantages and limitations. One advantage is its selectivity towards noradrenergic neurons in the locus coeruleus, which allows for the investigation of the role of noradrenergic neurons in various physiological processes. However, one limitation is that the damage caused by this compound is irreversible, which limits the duration of experiments. Another limitation is that the toxicity of this compound may vary depending on the species and strain of animals used in experiments.
未来方向
There are several future directions for research on 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is to investigate the role of noradrenergic neurons in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the effects of this compound on other physiological processes such as inflammation and metabolism. Additionally, new analogs of this compound could be synthesized to improve its selectivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for investigating the noradrenergic system and its role in various physiological processes.
合成方法
The synthesis of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The resulting product is a white crystalline powder with a melting point of 146-148°C.
科学研究应用
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used in scientific research as a tool to investigate the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the locus coeruleus, a brain region that plays a key role in regulating arousal, attention, and stress responses. This selective damage has been used to study the role of noradrenergic neurons in various physiological processes such as learning and memory, anxiety, depression, and drug addiction.
属性
IUPAC Name |
1-cyclohexyl-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVUWKIOHWLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)
![5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5432441.png)
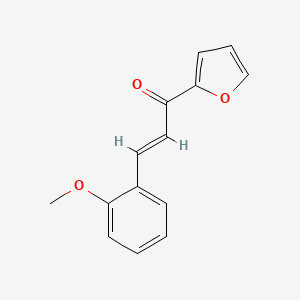
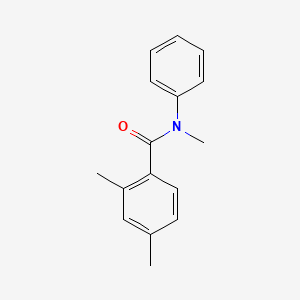
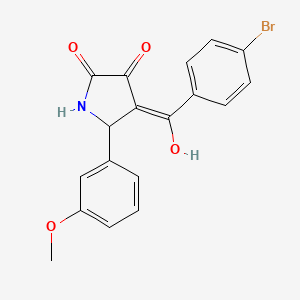
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)
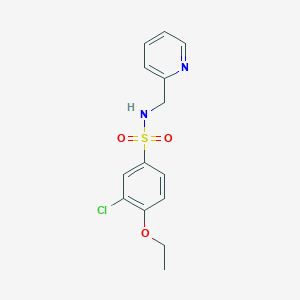
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
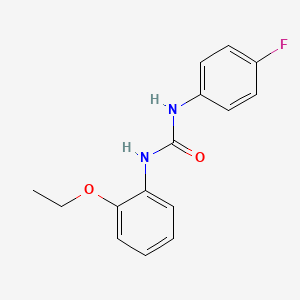
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)
